1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098058-50-3
VCID: VC3149498
InChI: InChI=1S/C13H14N4/c1-3-16-7-8-17-13(16)12(10(2)15-17)11-5-4-6-14-9-11/h4-9H,3H2,1-2H3
SMILES: CCN1C=CN2C1=C(C(=N2)C)C3=CN=CC=C3
Molecular Formula: C13H14N4
Molecular Weight: 226.28 g/mol

1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098058-50-3

Cat. No.: VC3149498

Molecular Formula: C13H14N4

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole - 2098058-50-3

Specification

CAS No. 2098058-50-3
Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
IUPAC Name 1-ethyl-6-methyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C13H14N4/c1-3-16-7-8-17-13(16)12(10(2)15-17)11-5-4-6-14-9-11/h4-9H,3H2,1-2H3
Standard InChI Key PHTRUNYJSJXPJZ-UHFFFAOYSA-N
SMILES CCN1C=CN2C1=C(C(=N2)C)C3=CN=CC=C3
Canonical SMILES CCN1C=CN2C1=C(C(=N2)C)C3=CN=CC=C3

Introduction

Chemical Structure and Properties

Structural Features

1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole comprises an imidazo[1,2-b]pyrazole core with three specific substituents. The imidazo[1,2-b]pyrazole core is a bicyclic heterocycle containing a pyrazole ring fused to an imidazole ring. Based on structural studies of related compounds, this molecule likely exists predominantly as the 1H-tautomer with an endocyclic double bond, rather than alternative tautomeric forms such as 5H-imidazo[1,2-b]pyrazole or variants with exocyclic double bonds .

The key structural elements include:

  • A bicyclic imidazo[1,2-b]pyrazole core

  • An ethyl group at the N1 position

  • A methyl group at the C6 position

  • A pyridin-3-yl group at the C7 position

PropertyExpected ValueBasis
Physical AppearanceLikely a crystalline solidCommon for similar heterocycles
Molecular FormulaC13H14N4Based on structural composition
Molecular Weight~226.28 g/molCalculated from molecular formula
SolubilityModerate to good in organic solvents (DMF, DMSO, MeCN); Limited in waterTypical for similar compounds
StabilityMay require protection from light during purificationBased on brominated analogs
UV AbsorptionLikely exhibits characteristic absorption bandsCommon for aromatic heterocycles

Synthesis Methods

Sequential One-Pot Approach

A promising synthetic route to 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole would involve the sequential one-pot methodology described for related imidazo[1,2-b]pyrazoles. This approach utilizes a Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) following the in situ formation of functionalized pyrazole intermediates .

The synthesis would likely proceed as follows:

  • Microwave-assisted formation of a 5-aminopyrazole intermediate from hydrazine hydrate and an appropriate ethoxymethylene compound

  • Subsequent GBB-3CR with an aldehyde (3-pyridinecarboxaldehyde) and an isocyanide

  • Formation of the imidazo[1,2-b]pyrazole core with the desired substitution pattern

This method offers several advantages:

  • Operational simplicity

  • Environmentally friendly conditions

  • Rapid reaction times (10-60 minutes)

  • Reduced need for complex purification techniques

  • Good yields (reported up to 83% for similar compounds)

Selective Functionalization Approach

An alternative synthesis could involve selective functionalization of the imidazo[1,2-b]pyrazole core, as described for related compounds :

  • Initial synthesis of the 1H-imidazo[1,2-b]pyrazole core

  • N-alkylation at position 1 using an appropriate ethylating agent and base (e.g., sodium hydride in DMF)

  • Introduction of the methyl group at position 6

  • Installation of the pyridin-3-yl group at position 7, potentially through cross-coupling reactions

This approach might be particularly useful when specific regioselectivity is required in the functionalization process.

Synthetic Challenges

The synthesis of 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole presents several challenges that researchers must address:

ChallengePotential Solution
RegioselectivityUse of protecting groups or directed metalation
TautomerismCareful control of reaction conditions to favor desired tautomer
PurificationProtection from light during purification for sensitive intermediates
ReproducibilityPrecise temperature control, especially for microwave-assisted steps
Potential ActivityMolecular BasisSupporting Evidence
Anti-inflammatoryPossible inhibition of inflammatory mediatorsReported for imidazo[1,2-b]pyrazole derivatives
AntiviralPotential interference with viral replicationDocumented for related heterocycles
AntidiabeticPossible modulation of glucose metabolismObserved in similar structural classes
AnticancerPotential inhibition of cancer cell growth pathwaysNoted for various imidazo[1,2-b]pyrazole analogs
AntibacterialMay interfere with bacterial cellular processesReported for heterocycles with pyridine substituents

The pyridin-3-yl group at position 7 is of particular interest, as pyridine-containing heterocycles often demonstrate enhanced binding to biological targets due to the nitrogen atom's ability to act as a hydrogen bond acceptor.

Structure-Activity Relationships

The specific substitution pattern in 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole could significantly influence its biological activity profile:

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the potential properties and activities of 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole, comparison with structurally related compounds is valuable. The following table presents a detailed comparison with several analogs:

CompoundCore StructurePosition 1Position 6Position 7Distinctive Properties
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazoleImidazo[1,2-b]pyrazoleEthylMethylPyridin-3-ylCombined features of lipophilicity and H-bond acceptor capability
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Imidazo[1,2-b]pyrazoleEthylMethylMethanamineBasic nitrogen functionality; potential for salt formation
6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazoleImidazo[1,2-b]pyrazoleMethylFuran-3-ylHOxygen heteroatom in furan; different electronic properties
7-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole Imidazo[1,2-b]pyrazoleSEM*HBromoReactive bromo group; useful synthetic intermediate
1-Ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole†Imidazo[1,2-b]pyrazoleEthylPyridin-3-ylHDifferent position of pyridine ring affects electronic distribution

*SEM = (2-(trimethylsilyl)ethoxy)methyl
†Hypothetical analog based on structural patterns in the literature

Electronic and Steric Considerations

The electronic and steric properties of 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole differentiate it from other analogs:

  • Compared to compounds with furan substituents:

    • The pyridine nitrogen provides stronger hydrogen bond accepting capabilities

    • Different electronic distribution affects reactivity and binding affinity

    • Potential for metal coordination through the pyridine nitrogen

  • Compared to compounds with amine substituents :

    • Different hydrogen bonding patterns (acceptor vs. donor/acceptor)

    • Altered water solubility and membrane permeability profiles

    • Different metabolic stability characteristics

  • Compared to brominated analogs :

    • Reduced reactivity at position 7 (pyridine vs. bromine)

    • Different steric demands affecting molecular recognition

    • Enhanced stability under various chemical conditions

Analytical Characterization

Spectroscopic Properties

Based on characterization data for related imidazo[1,2-b]pyrazole derivatives, the following spectral features would be expected for 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole:

Nuclear Magnetic Resonance Spectroscopy

The 1H-NMR spectrum would likely show characteristic signals for:

  • Ethyl group: triplet (CH3, ~1.4 ppm) and quartet (CH2, ~4.0 ppm)

  • Methyl group: singlet (~2.3-2.5 ppm)

  • Pyridine protons: complex pattern in aromatic region (~7.3-8.7 ppm)

  • Imidazo[1,2-b]pyrazole core protons: characteristic signals (~7.0-7.5 ppm)

13C-NMR would display signals for all carbon atoms, with the pyridine and imidazo[1,2-b]pyrazole carbons appearing in the aromatic/heteroaromatic region (~110-160 ppm).

2D NMR techniques (HSQC, HMBC, COSY, NOESY) would be essential for confirming the structural assignment and distinguishing between possible tautomeric forms, as demonstrated for other imidazo[1,2-b]pyrazole derivatives .

Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula (C13H14N4) and exact mass of the compound. The fragmentation pattern would likely show characteristic losses of the ethyl group and fragments associated with the pyridine moiety.

X-ray Crystallography

X-ray crystallography would provide definitive confirmation of the 3D structure, including:

  • Bond lengths and angles

  • Torsional relationships between the pyridine ring and the imidazo[1,2-b]pyrazole core

  • Packing arrangements in the crystal lattice

  • Confirmation of the tautomeric form

Application AreaPotential RoleStructural Rationale
Anti-inflammatory agentsPossible inhibitor of inflammatory pathwaysImidazo[1,2-b]pyrazole core associated with anti-inflammatory activity
Antiviral therapeuticsPotential interference with viral replicationSimilar heterocycles show antiviral properties
Anticancer compoundsPossible inhibitor of cancer cell growthRelated structures demonstrate antiproliferative effects
CNS-active agentsPotential modulator of neuronal activityBalanced lipophilicity from ethyl group and H-bond capabilities from pyridine
Enzyme inhibitorsPossible selective inhibition of key enzymesMultiple binding motifs within single structure

The combination of the imidazo[1,2-b]pyrazole scaffold with the pyridin-3-yl substituent creates a molecule with multiple potential interaction points for biological targets, potentially enhancing selectivity and potency.

Chemical Biology Tools

Beyond direct therapeutic applications, 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole could serve as a valuable tool in chemical biology:

  • As a probe for studying protein-ligand interactions

  • As a building block for the development of fluorescent or affinity-based probes

  • As a scaffold for fragment-based drug discovery approaches

  • As a model compound for studying structure-activity relationships

Synthetic Chemistry Applications

In synthetic chemistry, this compound could serve as:

  • A building block for more complex heterocyclic structures

  • A model compound for developing selective functionalization methodologies

  • A substrate for studying regioselective reactions

  • A precursor for library synthesis through modification of the pyridine ring

Future Research Directions

Synthetic Optimization

Future research on 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole could focus on:

  • Development of more efficient and scalable synthetic routes

  • Exploration of green chemistry approaches, potentially building on the one-pot methodology described for related compounds

  • Investigation of selective late-stage functionalization strategies

  • Application of flow chemistry techniques for continuous production

Biological Evaluation

Comprehensive biological screening would be valuable to:

  • Identify specific molecular targets and mechanisms of action

  • Evaluate activity in various disease models, particularly those related to inflammation, viral infections, and cancer

  • Assess pharmacokinetic properties and metabolic stability

  • Determine structure-activity relationships through systematic modification of substituents

Material Science Applications

The unique electronic properties of this heterocyclic system suggest potential applications in material science:

  • As components in organic electronic devices

  • For coordination chemistry applications, leveraging the pyridine nitrogen

  • As building blocks for supramolecular assemblies

  • For development of sensors or molecular switches

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